molecular formula C10H13NS B133909 3-Phenylthiomorpholine CAS No. 141849-62-9

3-Phenylthiomorpholine

Cat. No.: B133909
CAS No.: 141849-62-9
M. Wt: 179.28 g/mol
InChI Key: JIBMCWSAEWAKIP-UHFFFAOYSA-N
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Description

3-Phenylthiomorpholine is an organic compound with the chemical formula C10H13NS. It is a colorless liquid characterized by a pungent odor. This compound is primarily used as an intermediate in chemical synthesis and has applications in the field of medicine for synthesizing biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylthiomorpholine can be synthesized by the reaction of styrene and hydrogen sulfide under acid catalysis. The reaction is typically carried out at low temperatures and requires a prolonged reaction time, usually ranging from a few hours to several days .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for larger-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reactants and maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiomorpholine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced thiomorpholines

    Substitution: Halogenated thiomorpholines, alkylated derivatives

Scientific Research Applications

3-Phenylthiomorpholine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

3-Phenylthiomorpholine is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

3-phenylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBMCWSAEWAKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405549
Record name 3-Phenylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141849-62-9
Record name 3-Phenylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylthiomorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions a "new rearrangement" involving a 3-phenylthiomorpholine derivative. Can you elaborate on the nature of this rearrangement and its significance?

A1: The research article investigates an intramolecular rearrangement observed in an ene iminium system derived from a chiral 2-allyloxy-3-phenylthiomorpholine. [] This rearrangement likely involves the movement of the allylic double bond within the molecule, potentially leading to the formation of a new ring system or a change in the stereochemistry at specific carbon centers.

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